Ethyl 4-bromo-2-ethylbenzoate
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Overview
Description
Ethyl 4-bromo-2-ethylbenzoate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-ethylbenzoate can be synthesized through several methods. One common method involves the bromination of 2-ethylbenzoic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting 4-bromo-2-ethylbenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The bromination and esterification reactions are optimized for large-scale production, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethyl 4-amino-2-ethylbenzoate or ethyl 4-thio-2-ethylbenzoate.
Reduction: Ethyl 4-bromo-2-ethylbenzyl alcohol.
Oxidation: 4-bromo-2-ethylbenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-ethylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-ethylbenzoate depends on the specific chemical reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl 4-bromo-2-ethylbenzoate can be compared with other similar compounds such as:
Ethyl 4-bromobenzoate: Lacks the ethyl group at the second position, making it less sterically hindered.
Ethyl 2-bromo-4-ethylbenzoate: The bromine and ethyl groups are in different positions, affecting the compound’s reactivity and steric properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.
This compound is unique due to the specific positioning of the bromine and ethyl groups, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 4-bromo-2-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBQGZNXJKCYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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